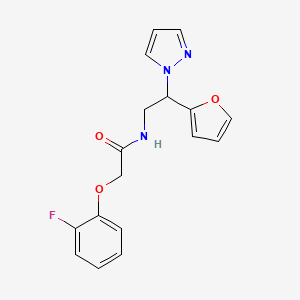

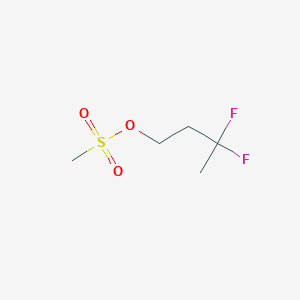

![molecular formula C26H23NO4 B3006944 6-甲氧基-1-[(4-甲氧基苯基)甲基]-3-(4-甲基苯甲酰)喹啉-4-酮 CAS No. 866339-72-2](/img/structure/B3006944.png)

6-甲氧基-1-[(4-甲氧基苯基)甲基]-3-(4-甲基苯甲酰)喹啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential use in medicinal chemistry due to their pharmacological properties, including antimalarial, antibacterial, and anticancer activities .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, indenopyrazoles, which share a similar structural motif to the compound , can be synthesized from indanones and phenyl isothiocyanates in two steps . Similarly, the synthesis of 6-methoxyquinolone derivatives can be achieved through cyclization reactions, as demonstrated in the synthesis of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one . The practical and large-scale synthesis of related compounds, such as octahydrobenzo[g]quinolines, has also been reported, indicating the feasibility of synthesizing complex quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to modulate the compound's properties. Theoretical studies, such as those using DFT hybrid methods, can provide insights into the local reactivity descriptors of these molecules, which are crucial for understanding their chemical behavior . The presence of methoxy groups and other substituents on the quinoline core can significantly influence the biological activity of these compounds .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, which are essential for their biological activity. For example, the antiproliferative activity of certain quinoline derivatives has been attributed to their ability to inhibit tubulin polymerization, which is a critical process in cell division . The introduction of substituents such as selenophenyl groups has been shown to enhance the anticancer activity of quinoline analogs . Additionally, the modification of the quinoline core can lead to the development of selective inhibitors for enzymes like steroid 5alpha reductases .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as fluorescence characteristics and stability, are important for their application in biomedical analysis. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range, making it a useful fluorophore for labeling reagents in analytical chemistry . The stability of these compounds against light and heat is also a desirable attribute for their practical use .

科学研究应用

合成途径和中间体

对化合物6-甲氧基-1-[(4-甲氧基苯基)甲基]-3-(4-甲基苯甲酰)喹啉-4-酮及其衍生物的研究已经证明了各种合成路线和在药物和化学合成中的潜在应用。研究探索了大规模合成的高效方法,突出了其作为药物活性化合物开发中前体的作用。例如,已经开发了相关喹啉衍生物的实用且大规模的合成方法,强调了该化合物在潜在治疗剂的制造工艺中的重要性(Bänziger等人,2000)。

药理潜力

虽然对6-甲氧基-1-[(4-甲氧基苯基)甲基]-3-(4-甲基苯甲酰)喹啉-4-酮的直接研究可能有限,但对结构相关的喹啉衍生物的研究揭示了一系列药理潜力。这些研究导致发现了具有抗分枝杆菌活性的化合物,表明喹啉衍生物在寻找新的治疗剂方面具有更广泛的相关性。例如,已经合成并评估了取代的苯并[h]喹唑啉和苯并[g]吲唑啉的抗结核特性,证明了对结核分枝杆菌菌株具有显着的活性(Maurya等人,2013)。

化学性质和结构研究

该化合物及其类似物一直是结构和光谱分配研究的主题,包括使用异核相关实验来确认分子结构。这些研究提供了对该化合物化学行为和潜在反应性的关键见解,这对它在合成和药物开发中的应用至关重要。研究还集中在相关二苯并喹啉-7-酮衍生物的合成和理论研究上,通过密度泛函理论(DFT)和反应性描述符提供了对其电子和结构性质的更深入理解(Sobarzo-Sánchez等人,2006)。

荧光团开发

喹啉-4-酮衍生物的合成对特定荧光团的开发具有影响,例如用于检测金属离子的荧光团。对相关化合物的研究产生了新的荧光团,这些荧光团能够与Zn(II)等金属离子形成荧光络合物,突出了该化合物在分析化学和生物成像应用中的潜在用途。这项研究为设计用于生物和化学分析的新型荧光标记提供了途径(Kimber等人,2003)。

安全和危害

未来方向

属性

IUPAC Name |

6-methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-17-4-8-19(9-5-17)25(28)23-16-27(15-18-6-10-20(30-2)11-7-18)24-13-12-21(31-3)14-22(24)26(23)29/h4-14,16H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFHYUWFZBSFBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

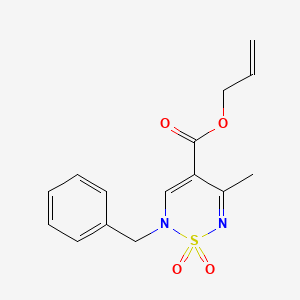

![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B3006861.png)

![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)

![(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3006872.png)

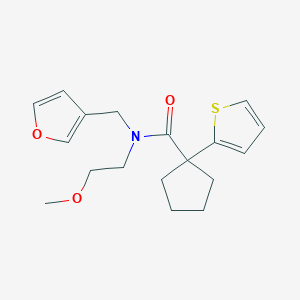

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006873.png)

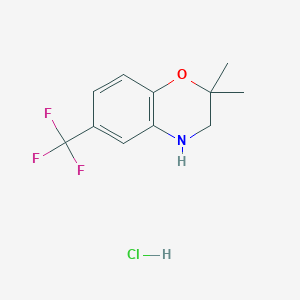

![tert-Butyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B3006875.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3006880.png)

![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)

![3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B3006884.png)